Magnesium oxybate

Description

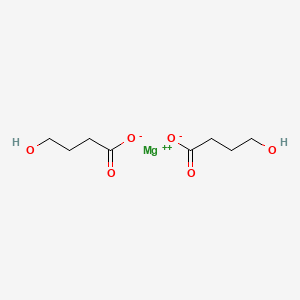

Structure

3D Structure of Parent

Properties

CAS No. |

82316-98-1 |

|---|---|

Molecular Formula |

C8H14MgO6 |

Molecular Weight |

230.50 g/mol |

IUPAC Name |

magnesium;4-hydroxybutanoate |

InChI |

InChI=1S/2C4H8O3.Mg/c2*5-3-1-2-4(6)7;/h2*5H,1-3H2,(H,6,7);/q;;+2/p-2 |

InChI Key |

QWZIZKOBUUSCLO-UHFFFAOYSA-L |

Canonical SMILES |

C(CC(=O)[O-])CO.C(CC(=O)[O-])CO.[Mg+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Magnesium Oxybate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium oxybate, the magnesium salt of gamma-hydroxybutyric acid (GHB), is a central nervous system depressant. It is a key component of the lower-sodium oxybate formulation, Xywav®, which is approved for the treatment of cataplexy and excessive daytime sleepiness in patients with narcolepsy. This guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, analytical methods, and the signaling pathways of its constituent ions.

Core Chemical Properties

This compound is an organic magnesium salt consisting of one magnesium cation and two 4-hydroxybutanoate (B1227057) anions.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄MgO₆ | [2] |

| Molecular Weight | 230.50 g/mol | [2] |

| IUPAC Name | magnesium bis(4-hydroxybutanoate) | [2] |

| CAS Number | 82316-98-1 | |

| Melting Point | Anhydrous: 172-174 °C Hydrated (5 H₂O): 76-78 °C Hydrated: 105-107 °C (with effervescence) | [1] |

| Solubility | Water: 1 g in 2 mL at room temperature Methanol: Soluble Ethanol: Soluble Ether: Insoluble Hydrocarbons: Insoluble | [1] |

| pKa (of 4-hydroxybutyric acid) | 4.72 | [3] |

| Appearance | Colorless crystalline solid | [1] |

Synthesis and Purification

This compound can be synthesized through the reaction of gamma-butyrolactone (B3396035) (GBL) with magnesium hydroxide (B78521) in an aqueous solution. The following is a representative laboratory-scale synthesis protocol.

Experimental Protocol: Synthesis of this compound

Materials:

-

Gamma-butyrolactone (GBL)

-

Magnesium hydroxide (Mg(OH)₂)

-

Distilled water

Procedure:

-

Suspend magnesium hydroxide in distilled water in a reaction vessel equipped with a stirrer.

-

Slowly add gamma-butyrolactone to the suspension while stirring.

-

Heat the mixture to approximately 80°C and maintain this temperature with continuous stirring for several hours to facilitate the reaction.

-

Monitor the reaction completion, for example, by observing the dissolution of magnesium hydroxide.

-

Once the reaction is complete, cool the solution.

-

Purify the product by repeated washing with acetone followed by decantation to remove unreacted starting materials and byproducts.

-

The resulting viscous syrup is allowed to crystallize at room temperature.

-

The crystalline mass is then collected, ground, and dried.[1]

Logical Relationship: Synthesis of this compound

References

In-Depth Technical Guide: The Mechanism of Action of Magnesium Oxybate on GABA-B Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Magnesium oxybate, a key component of the low-sodium oxybate formulation, exerts its therapeutic effects through its active moiety, gamma-hydroxybutyrate (GHB). At pharmacological concentrations, GHB functions as a weak partial agonist at the γ-aminobutyric acid type B (GABA-B) receptor. This interaction initiates a cascade of intracellular signaling events that culminate in neuronal inhibition. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of this compound on GABA-B receptors, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and methodologies.

Introduction to this compound and GABA-B Receptors

This compound is a salt of GHB, a naturally occurring neurotransmitter and a metabolite of GABA.[1][2] It is a component of a mixed-cation oxybate product that includes calcium, magnesium, potassium, and sodium oxybates.[1][3] This formulation was developed to provide the therapeutic benefits of oxybate with a reduced sodium load compared to sodium oxybate alone.[1][3] The therapeutic effects of oxybate in treating conditions such as narcolepsy are primarily attributed to its activity at the GABA-B receptor.[2][4]

GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission in the central nervous system. They are heterodimers composed of two subunits, GABA-B R1 and GABA-B R2. The GABA-B R1 subunit is responsible for binding GABA and other agonists, while the GABA-B R2 subunit is crucial for G-protein coupling and signaling.[5]

Core Mechanism of Action: this compound as a GABA-B Receptor Agonist

The active component of this compound, GHB, acts as a partial agonist at the GABA-B receptor, binding to the orthosteric site on the GABA-B R1 subunit.[6] This binding event triggers a conformational change in the receptor complex, leading to the activation of associated heterotrimeric G-proteins of the Gi/o family.

G-Protein Coupling and Downstream Signaling

Upon activation by the GHB-bound GABA-B receptor, the Gi/o protein dissociates into its Gαi/o and Gβγ subunits, which then modulate the activity of several downstream effector proteins:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[7] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).

-

Modulation of Ion Channels: The Gβγ subunit plays a key role in modulating the activity of ion channels:

-

Activation of G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channels: Gβγ subunits bind to and activate GIRK channels, leading to an efflux of potassium ions (K+) from the neuron. This results in hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential.

-

Inhibition of Voltage-Gated Calcium (Ca2+) Channels: Gβγ subunits also inhibit the activity of presynaptic voltage-gated Ca2+ channels (N-type and P/Q-type). This reduces the influx of calcium ions (Ca2+) into the presynaptic terminal, which is a critical step for neurotransmitter release.

-

The net effect of these signaling events is a reduction in neuronal excitability and a decrease in the release of various neurotransmitters.

Quantitative Data

The following tables summarize the quantitative data available for the interaction of GHB with GABA-B receptors.

Table 1: Potency of GHB in Functional Assays

| Assay Type | Preparation | Parameter | Value (mean ± SEM) | Reference |

| Electrophysiology (Hyperpolarization) | Rat Ventral Tegmental Dopamine Neurons | EC50 | 0.88 ± 0.21 mM | |

| Electrophysiology (Input Resistance) | Rat Ventral Tegmental Dopamine Neurons | EC50 | 0.74 ± 0.21 mM | |

| Electrophysiology (K+ Current) | Xenopus Oocytes expressing GABA-B R1/R2 | EC50 | ~5 mM | [6] |

Table 2: Efficacy of GHB in Functional Assays

| Assay Type | Preparation | Parameter | Value (Compared to Baclofen) | Reference |

| Electrophysiology (K+ Current) | Xenopus Oocytes expressing GABA-B R1/R2 | Maximal Stimulation | 69% | [6] |

Table 3: Binding Affinity of GHB

| Assay Type | Preparation | Radioligand | Parameter | Value | Reference |

| Competition Binding | COS cells expressing GABA-B R1 | [125I]CGP64213 | Displacement | 21% at 30 mM GHB | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with GABA-B receptors.

Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of unlabeled GHB by measuring its ability to displace a radiolabeled antagonist from the GABA-B receptor.

-

Materials:

-

Membrane Preparation: Rat brain membranes or cell lines expressing recombinant human GABA-B receptors.

-

Radioligand: [3H]-CGP54626 (a high-affinity GABA-B antagonist).

-

Unlabeled Ligands: Gamma-hydroxybutyric acid (GHB), GABA (for non-specific binding).

-

Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation vials and cocktail.

-

-

Procedure:

-

Membrane Preparation: Homogenize brain tissue or cells in assay buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous GABA.[8] Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

-

Assay Setup: In triplicate, prepare tubes for total binding (radioligand only), non-specific binding (radioligand + high concentration of unlabeled GABA), and competition (radioligand + varying concentrations of GHB).

-

Incubation: Add the membrane preparation to the tubes, followed by the radioligand and unlabeled ligands. Incubate at 4°C for 60 minutes.

-

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding and plot the percentage of specific binding against the logarithm of the GHB concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure the functional effects of GHB on neuronal ion channels, specifically GIRK currents, mediated by GABA-B receptor activation.

-

Materials:

-

Cell Preparation: Acutely isolated neurons (e.g., from rat ventral tegmental area) or cultured neurons expressing GABA-B receptors.

-

External Solution (aCSF): Containing (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgCl2, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.

-

Internal Solution: Containing (in mM): 140 K-gluconate, 10 HEPES, 2 MgCl2, 0.2 EGTA, 2 Na2ATP, and 0.5 NaGTP, pH adjusted to 7.3 with KOH.

-

Agonist: GHB.

-

Antagonist: CGP 55845 (a selective GABA-B antagonist).

-

-

Procedure:

-

Cell Patching: Obtain a whole-cell patch-clamp recording from a neuron using a glass micropipette filled with the internal solution.

-

Voltage Clamp: Clamp the membrane potential at a holding potential of -60 mV.

-

Baseline Recording: Record the baseline holding current.

-

Drug Application: Perfuse the cell with the external solution containing a known concentration of GHB.

-

Current Measurement: Record the outward current induced by GHB, which is indicative of GIRK channel activation.

-

Antagonist Application: Co-perfuse with GHB and the GABA-B antagonist CGP 55845 to confirm that the observed current is mediated by GABA-B receptors.

-

Data Analysis: Measure the amplitude of the GHB-induced current and construct a dose-response curve to determine the EC50.

-

Adenylyl Cyclase Inhibition Assay

This assay measures the ability of GHB to inhibit the production of cAMP.

-

Materials:

-

Cell Culture: HEK293 cells stably expressing human GABA-B receptors.

-

Stimulant: Forskolin (B1673556) (a direct activator of adenylyl cyclase).

-

Agonist: GHB.

-

Assay Buffer: PBS or other suitable buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., ELISA, HTRF).

-

-

Procedure:

-

Cell Plating: Plate the cells in a multi-well plate and allow them to adhere overnight.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of GHB for 15-30 minutes.

-

Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and incubate for a defined period (e.g., 30 minutes).

-

Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Measurement: Measure the cAMP concentration in the cell lysates using the chosen detection method according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the GHB concentration to determine the IC50 for the inhibition of forskolin-stimulated cAMP production.

-

Conclusion

This compound, through its active moiety GHB, functions as a weak partial agonist at the GABA-B receptor. This interaction triggers a Gi/o-mediated signaling cascade that leads to the inhibition of adenylyl cyclase and the modulation of key ion channels, resulting in a net inhibitory effect on neuronal activity. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the pharmacology of this compound and to develop novel therapeutics targeting the GABA-B receptor. Further research is warranted to directly compare the binding kinetics and functional potency of different oxybate salt forms.

References

- 1. Calcium, Magnesium, Potassium, and Sodium Oxybates Oral Solution: A Lower-Sodium Alternative for Cataplexy or Excessive Daytime Sleepiness Associated with Narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sodium Oxybate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Sodium Oxybate? [synapse.patsnap.com]

- 5. Activation mechanism of the heterodimeric GABA(B) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3H-baclofen and 3H-GABA bind to bicuculline-insensitive GABA B sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Pharmacological Profile of Magnesium Oxybate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Magnesium oxybate, a key component of the low-sodium oxybate formulation, exerts its therapeutic effects through the pharmacological actions of its active moiety, γ-hydroxybutyrate (GHB). This technical guide provides a comprehensive overview of the in vitro pharmacological profile of the oxybate anion. The primary molecular target is the γ-aminobutyric acid type B (GABA-B) receptor, where it acts as a weak partial agonist. Additionally, oxybate binds with high affinity to a distinct GHB receptor, and has been shown to interact with specific subtypes of the GABA-A receptor. This document details the binding affinities, functional activities, and downstream signaling pathways associated with these interactions, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development purposes.

Introduction

This compound is the magnesium salt of γ-hydroxybutyric acid (GHB). It is a component of a mixed-cation oxybate product that includes calcium, potassium, and sodium salts, designed to reduce the high sodium load associated with sodium oxybate monotherapy[1]. The pharmacological activity of this compound is attributable to the oxybate anion (GHB), an endogenous neurotransmitter and neuromodulator in the central nervous system (CNS)[2][3]. The cation composition primarily influences the pharmacokinetic profile of the drug, rather than its pharmacodynamic interactions at the receptor level[1]. This guide focuses on the in vitro pharmacology of the oxybate anion to provide a foundational understanding of its mechanism of action.

Primary Molecular Target: GABA-B Receptor

The principal therapeutic and CNS depressant effects of oxybate are mediated through its interaction with the GABA-B receptor[4][5][6]. The GABA-B receptor is a metabotropic G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission[7][8].

Receptor Binding and Functional Activity

In vitro studies have consistently demonstrated that GHB is a weak partial agonist at the GABA-B receptor, with a lower affinity compared to the endogenous ligand GABA or the synthetic agonist baclofen[4][9].

Table 1: Quantitative In Vitro Pharmacological Data for Oxybate (GHB)

| Parameter | Receptor/Channel | Value | Experimental System | Reference |

|---|---|---|---|---|

| EC50 | Recombinant GABA-B (GABAB1/GABAB2) | ~5 mM | Xenopus oocytes expressing GABA-B receptors and Kir3 channels | [1] |

| Emax | Recombinant GABA-B (GABAB1/GABAB2) | 69% (relative to L-baclofen) | Xenopus oocytes expressing GABA-B receptors and Kir3 channels | [1] |

| EC50 | Native GABA-B (Membrane Hyperpolarization) | 0.88 ± 0.21 mM | Rat ventral tegmental dopamine (B1211576) neurons (electrophysiology) | [6] |

| EC50 | Native GABA-B (Input Resistance Reduction) | 0.74 ± 0.21 mM | Rat ventral tegmental dopamine neurons (electrophysiology) | [6] |

| IC50 | GABA-B Receptor | 150 - 796 µM | Rat brain membranes (radioligand binding) | [9][10] |

| Kd | High-Affinity GHB Receptor | 114 nM | CHO cells expressing cloned human GHB receptor (C12K32) | [11] |

| EC50 | High-Affinity GHB Receptor | 130 nM | CHO cells expressing cloned human GHB receptor (patch-clamp) | [11] |

| EC50 | GABA-A Receptor (α4β1δ subtype) | 140 nM | Xenopus oocytes expressing recombinant GABA-A receptors |[12] |

GABA-B Receptor Signaling Pathway

Activation of the GABA-B receptor by oxybate initiates a cascade of intracellular events mediated by the Gi/o family of G-proteins[4][7]. This leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors.

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity[7][8].

-

Activation of K+ Channels: The Gβγ subunit directly activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing an efflux of K+ ions and subsequent hyperpolarization of the neuronal membrane[7][13]. This increases the threshold for action potential firing, resulting in postsynaptic inhibition.

-

Inhibition of Ca2+ Channels: The Gβγ subunit also inhibits presynaptic N-type and P/Q-type voltage-gated calcium (Ca2+) channels[4][7]. This reduction in Ca2+ influx leads to a decrease in the release of various neurotransmitters.

Other Molecular Targets

While the GABA-B receptor is the primary mediator of oxybate's therapeutic effects, other binding sites contribute to its complex pharmacological profile.

High-Affinity GHB Receptor

Oxybate binds with high affinity to a distinct G-protein coupled receptor, often referred to as the GHB receptor (GHB-R)[3][11][[“]]. The physiological role of this receptor is still under investigation, but it is thought to mediate some of the neuromodulatory and excitatory effects of GHB[3]. Activation of the GHB-R has been linked to the biphasic effects on dopamine release, where low concentrations of GHB stimulate dopamine release via the GHB-R, while higher concentrations are inhibitory via GABA-B receptors[3].

GABA-A Receptor Subtypes

Recent evidence suggests that GHB can act as a partial agonist at specific extrasynaptic GABA-A receptor subtypes, particularly those containing α4 and δ subunits[12]. Notably, GHB exhibits high potency at α4β1δ receptors (EC50 = 140 nM), suggesting that these receptors may be involved in the physiological and pharmacological actions of GHB at concentrations lower than those required to activate GABA-B receptors[12].

Modulation of Neuronal Systems

The activation of GABA-B receptors by oxybate has profound effects on key neuronal circuits involved in sleep-wake regulation.

Dopaminergic and Noradrenergic Systems

Oxybate inhibits the firing of dopaminergic neurons in the ventral tegmental area (VTA) and noradrenergic neurons in the locus coeruleus through GABA-B receptor-mediated hyperpolarization[6]. This inhibitory action during the night is hypothesized to consolidate sleep and allow for the accumulation of these wake-promoting neurotransmitters, leading to reduced daytime sleepiness. The effect on dopamine neurons is biphasic; at lower concentrations, GHB can disinhibit dopamine neurons by preferentially inhibiting GABAergic interneurons, leading to increased dopamine release[3][13].

Thalamocortical Pathways

Oxybate acts on presynaptic GABA-B receptors on both glutamatergic and GABAergic terminals in the thalamus, dose-dependently decreasing excitatory and inhibitory postsynaptic potentials (EPSPs and IPSPs) in thalamocortical neurons[13][15][16]. This modulation of thalamocortical oscillations is thought to contribute to the consolidation of slow-wave sleep[13].

Key Experimental Protocols

The characterization of this compound's (as GHB) in vitro pharmacology relies on a suite of established assays.

Radioligand Binding Assays

These assays quantify the interaction between a ligand and a receptor.

-

Objective: To determine the binding affinity (Kd, Ki) and density of receptors (Bmax).

-

Principle: A radiolabeled ligand (e.g., [125I]CGP64213 for GABA-B receptors) is incubated with a preparation of cell membranes expressing the receptor of interest.

-

Methodology (Competition Assay):

-

Preparation: Prepare cell membranes from tissues or cultured cells expressing the target receptor.

-

Incubation: Incubate the membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (oxybate).

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 (the concentration of competitor that displaces 50% of the radioligand). The Ki is then calculated using the Cheng-Prusoff equation.

-

-

Key Reagents: Tris-HCl buffer, MgCl2, radiolabeled ligand, unlabeled competitor (oxybate), cell membrane preparation.

[35S]GTPγS Functional Assay

This is a functional assay that measures the activation of G-proteins following agonist binding to a GPCR.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of an agonist.

-

Principle: In the inactive state, a G-protein is bound to GDP. Agonist binding promotes the exchange of GDP for GTP. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to the Gα subunit upon receptor activation. The accumulation of [35S]GTPγS-bound G-proteins is measured as an index of receptor activation[5][17][18][19].

-

Methodology:

-

Preparation: Prepare cell membranes expressing the GPCR of interest (e.g., GABA-B receptor).

-

Incubation: Incubate the membranes with varying concentrations of the agonist (oxybate), GDP, and a fixed concentration of [35S]GTPγS in an assay buffer.

-

Termination & Separation: Terminate the reaction by rapid filtration, separating the membrane-bound [35S]GTPγS from the free radiolabel.

-

Quantification: Measure the radioactivity of the filters.

-

Analysis: Plot the stimulated binding against the log concentration of the agonist to generate a dose-response curve and determine EC50 and Emax values.

-

Electrophysiology

Electrophysiological techniques provide a direct measure of the functional consequences of receptor activation on neuronal activity.

-

Objective: To measure changes in membrane potential, ion channel currents, and synaptic transmission.

-

Principle: Techniques like patch-clamp and two-electrode voltage clamp are used to record electrical activity from single neurons or cells expressing the receptor of interest.

-

Methodology (Whole-Cell Patch-Clamp):

-

Preparation: Prepare acute brain slices (e.g., from the VTA or thalamus) or use cultured neurons.

-

Recording: A glass micropipette filled with an internal solution forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to gain electrical access to the cell's interior.

-

Application: The test compound (oxybate) is applied to the slice via perfusion.

-

Measurement: Changes in membrane potential (current-clamp) or ionic currents (voltage-clamp) in response to oxybate application are recorded. For example, activation of GIRK channels by oxybate would be measured as an outward current.

-

Analysis: The magnitude of the electrical response is quantified and plotted against drug concentration to determine potency and efficacy.

-

Conclusion

The in vitro pharmacological profile of this compound is defined by the actions of its active oxybate anion. It is a low-affinity partial agonist at the GABA-B receptor, an interaction that drives its primary therapeutic effects by modulating Gi/o-protein signaling pathways to inhibit neuronal activity. Furthermore, oxybate interacts with a high-affinity GHB receptor and specific GABA-A receptor subtypes, which contribute to its complex neuropharmacological profile. A thorough understanding of these in vitro characteristics, derived from quantitative binding and functional assays, is essential for the continued research and development of oxybate-based therapeutics.

References

- 1. Gamma-hydroxybutyrate is a weak agonist at recombinant GABA(B) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reactome | GABA B receptor activation [reactome.org]

- 3. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 4. neurology.org [neurology.org]

- 5. benchchem.com [benchchem.com]

- 6. Gamma-hydroxybutyrate is a GABAB receptor agonist that increases a potassium conductance in rat ventral tegmental dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. gamma-Hydroxybutyrate conversion into GABA induces displacement of GABAB binding that is blocked by valproate and ethosuximide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BioKB - Publication [biokb.lcsb.uni.lu]

- 11. Cloning and functional characterization of a gamma-hydroxybutyrate receptor identified in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. α4βδ GABAA receptors are high-affinity targets for γ-hydroxybutyric acid (GHB) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Unravelling the brain targets of γ-hydroxybutyric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. consensus.app [consensus.app]

- 15. Gamma-hydroxybutyric acid decreases thalamic sensory excitatory postsynaptic potentials by an action on presynaptic GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]

The Solubility and Stability of Magnesium Oxybate in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium oxybate, the magnesium salt of gamma-hydroxybutyric acid (GHB), is a central nervous system depressant. It is a component of lower-sodium oxybate formulations, such as Xywav®, developed to treat cataplexy or excessive daytime sleepiness in patients with narcolepsy while reducing the sodium load associated with the monosodium salt formulation.[1][2][3][4] The active moiety, the oxybate anion, mediates its therapeutic effects through action on GABA-B receptors.[2] Understanding the physicochemical properties of this compound, particularly its solubility and stability in aqueous solutions, is critical for formulation development, manufacturing, and ensuring the quality and therapeutic efficacy of the final drug product. This guide provides a comprehensive overview of these characteristics, including relevant data, experimental protocols, and key chemical pathways.

Physicochemical Properties

This compound is an organic magnesium salt. The fundamental structure consists of a divalent magnesium cation coordinated with two 4-hydroxybutanoate (B1227057) anions.[5]

| Property | Data | Reference |

| IUPAC Name | magnesium bis(4-hydroxybutanoate) | [6] |

| Molecular Formula | C₈H₁₄MgO₆ | [5][6] |

| Molecular Weight | 230.50 g/mol | [5][6] |

| Physical Form | Not specified in searches; likely a solid | |

| Hygroscopicity | Moderate (inferred from related compounds) | [7] |

Solubility in Aqueous Solutions

The solubility of a drug substance is a critical factor influencing its dissolution rate and bioavailability. Organic salts of magnesium, like this compound, are generally more soluble in water than their inorganic counterparts.[8]

Quantitative Solubility Data

Specific experimental data on the aqueous solubility of this compound across different temperatures and pH values is limited in publicly available literature. However, computational models provide an estimate.

| Parameter | Value | Method | Reference |

| Predicted Water Solubility | 11.1 mg/mL | ALOGPS (Computational) | [5] |

The pH of the aqueous medium is expected to significantly influence the solubility of magnesium salts.[7] For instance, the solubility of magnesium oxide increases in acidic conditions.[7] While specific data for this compound is not available, a similar pH-dependent behavior can be anticipated.

Stability in Aqueous Solutions

The stability of this compound in aqueous solutions is primarily governed by the chemistry of the oxybate (GHB) anion and its equilibrium with gamma-butyrolactone (B3396035) (GBL), its cyclic ester. This equilibrium is highly dependent on pH and temperature.[9][10]

pH-Dependent Stability and Degradation Pathway

The primary degradation pathway for the oxybate moiety in aqueous solution is the reversible intramolecular esterification to form GBL.[10]

-

Acidic Conditions (pH < 4): Under acidic conditions, the equilibrium shifts to favor the formation of GBL. At a pH of 2.0, the equilibrium mixture consists of approximately 70% GBL and 30% GHB.[10] This equilibrium is typically reached within days.[11]

-

Neutral Conditions (pH 4-7): In this pH range, the interconversion between GHB and GBL is extremely slow, potentially taking several months to reach equilibrium.[9][10] This kinetic stability is crucial for the shelf-life of aqueous formulations.

-

Alkaline Conditions (pH > 7): Under alkaline conditions, the equilibrium strongly favors the open-ring form, the oxybate anion. At a pH of 12, the hydrolysis of GBL to GHB is rapid and nearly complete within minutes.[9][11]

The formation of GBL is a critical quality attribute to monitor in aqueous oxybate formulations. For instance, in the mixed-salt oxybate product, the level of GBL is controlled to be 0.1% or less.[12]

Other Potential Degradation Pathways

In addition to lactonization, forced degradation studies are necessary to investigate susceptibility to other stress conditions such as oxidation, photolysis, and thermal stress.[13] While specific studies on this compound are not published, the degradation of the magnesium ion itself in physiological solutions can lead to the formation of insoluble species like magnesium hydroxide, oxide, or carbonate, which could affect the physical stability of a solution.[14]

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. The following sections provide standardized methodologies that can be adapted for its analysis.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination of this compound in water, a commonly accepted method.[7]

1. Materials:

-

This compound powder

-

Purified water (USP grade)

-

Conical flasks with stoppers

-

Shaking incubator or orbital shaker at a controlled temperature (e.g., 25°C and 37°C)

-

Centrifuge

-

0.45 µm syringe filters

-

Calibrated pH meter

-

Validated analytical method for quantification (e.g., HPLC-UV for oxybate, ICP-MS or titration for magnesium)

2. Procedure:

-

Add an excess amount of this compound powder to several conical flasks to ensure a saturated solution is achieved.

-

Add a known volume of purified water to each flask.

-

Tightly stopper the flasks and place them in a shaking incubator set to a constant temperature.

-

Agitate the flasks for a predetermined period (e.g., 24 or 48 hours) sufficient to reach equilibrium.

-

After equilibration, allow the flasks to stand to let undissolved solids settle.

-

Carefully withdraw an aliquot from the supernatant. For accuracy, centrifuge the sample at high speed to pellet any remaining suspended solids.

-

Immediately filter the clear supernatant through a 0.45 µm syringe filter.

-

Accurately dilute the filtered sample to a concentration within the validated range of the analytical method.

-

Measure the pH of the remaining saturated solution.

-

Analyze the concentration of this compound in the diluted sample using the validated analytical method.

-

Calculate the solubility in mg/mL.

Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[13]

1. General Sample Preparation:

-

Prepare a stock solution of this compound in purified water at a known concentration (e.g., 1 mg/mL).

2. Hydrolytic Degradation:

-

Acidic: Mix the stock solution with an equal volume of 0.1 N HCl.

-

Neutral: Use the stock solution as is (in water).

-

Alkaline: Mix the stock solution with an equal volume of 0.1 N NaOH.

-

Store samples at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days), sampling at intermediate time points. Neutralize samples before analysis.

3. Oxidative Degradation:

-

Mix the stock solution with a solution of 3% hydrogen peroxide.

-

Store the sample protected from light at room temperature and analyze at various time points.

4. Photolytic Degradation:

-

Expose the aqueous solution and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Maintain a control sample protected from light.

5. Thermal Degradation:

-

Store the solid this compound in an oven at an elevated temperature (e.g., 80°C) for a defined period.

-

Dissolve samples at various time points for analysis.

6. Analysis:

-

Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating method (see Protocol 5.3).

-

Assess for the formation of degradation products, loss of parent compound, and mass balance.

Protocol for Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the drug substance from its degradation products, allowing for accurate quantification.

1. Instrument and Columns:

-

HPLC system with a UV or photodiode array (PDA) detector.

-

Screen various C18 and C8 columns of different dimensions and particle sizes.

2. Mobile Phase Selection:

-

Screen different mobile phase compositions, such as acetonitrile (B52724) or methanol (B129727) with various aqueous buffers (e.g., phosphate, acetate) across a range of pH values (e.g., 3.0 to 7.0).

-

Evaluate both isocratic and gradient elution profiles to achieve optimal separation of the parent peak and any degradation products formed during forced degradation.

3. Method Validation (as per ICH Q2(R1) guidelines):

-

Specificity: Analyze forced degradation samples to demonstrate that the method can resolve the main peak from all degradation products and excipients.

-

Linearity: Establish a linear relationship between concentration and detector response over a defined range.

-

Accuracy: Determine the closeness of test results to the true value (recovery studies).

-

Precision: Assess repeatability (intra-day) and intermediate precision (inter-day).

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

-

Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate).

Conclusion

While specific, published quantitative data on the solubility and stability of this compound is scarce, a strong understanding can be built from the well-documented behavior of the oxybate (GHB) moiety and general principles of magnesium salt chemistry. The aqueous stability of this compound is critically dependent on pH, with significant kinetic stability observed in the near-neutral pH range, which is favorable for liquid formulations. The primary chemical instability is the reversible lactonization to GBL, a process that is slow under typical storage conditions but accelerated at acidic or highly alkaline pH. The predicted aqueous solubility of 11.1 mg/mL suggests moderate solubility. For drug development professionals, it is imperative to conduct thorough experimental studies, such as those outlined in the provided protocols, to generate specific solubility and stability data for their particular formulation. This data is essential for ensuring the development of a safe, effective, and stable this compound-containing drug product.

References

- 1. patents.justia.com [patents.justia.com]

- 2. drugs.com [drugs.com]

- 3. Calcium, Magnesium, Potassium and Sodium Oxybates (Xywav®) in Sleep Disorders: A Profile of Its Use - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 5. Buy this compound | 82316-98-1 [smolecule.com]

- 6. This compound | C8H14MgO6 | CID 13117982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. longdom.org [longdom.org]

- 9. Qualitative Analysis of Gamma-Bu [mckendree.edu]

- 10. swgdrug.org [swgdrug.org]

- 11. researchgate.net [researchgate.net]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. biomedres.us [biomedres.us]

- 14. Magnesium degradation under physiological conditions – Best practice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystallography and Molecular Structure of Magnesium Oxybate

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the current scientific understanding of magnesium oxybate, with a specific focus on its crystallography and molecular structure. This compound, a key component of the low-sodium narcolepsy treatment XYWAV®, is the magnesium salt of gamma-hydroxybutyric acid (GHB). While detailed crystallographic data for this compound is not publicly available, this guide synthesizes information from existing literature and patents to describe its chemical properties, methods of synthesis, and the analytical techniques employed for its characterization. Furthermore, this guide outlines generalized experimental protocols for the determination of crystal and molecular structure, as would be applicable to this compound, and presents a theoretical molecular structure based on its known chemical composition.

Introduction

This compound, chemically known as magnesium bis(4-hydroxybutanoate) with the molecular formula C8H14MgO6, is a central nervous system depressant[1]. It is one of the active pharmaceutical ingredients in XYWAV®, a mixed-salt oral solution containing calcium, magnesium, potassium, and sodium oxybates, which is approved for the treatment of cataplexy or excessive daytime sleepiness in patients with narcolepsy[2][3]. The development of mixed-salt oxybate formulations was driven by the desire to reduce the sodium load associated with the earlier treatment, sodium oxybate (Xyrem®)[4].

The solid-state properties of an active pharmaceutical ingredient, including its crystal structure and polymorphism, are of critical importance in drug development. These properties can influence solubility, stability, bioavailability, and manufacturability. Patents related to mixed oxybate salts suggest the existence of various polymorphic forms, highlighting the relevance of crystallographic studies for these compounds[5]. However, as of the date of this document, specific crystallographic data such as unit cell parameters, space group, and atomic coordinates for this compound have not been disclosed in the public domain, likely due to their proprietary nature.

This guide aims to provide a detailed technical resource by consolidating the available information on this compound's synthesis and characterization, and by presenting standardized methodologies for crystallographic analysis.

Molecular Structure and Properties

The fundamental molecular structure of this compound consists of a central magnesium ion (Mg²⁺) coordinated to two gamma-hydroxybutyrate (GHB) anions (C4H7O3⁻). The GHB anion possesses both a carboxylate and a hydroxyl functional group, which can participate in coordination with the magnesium ion.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | magnesium bis(4-hydroxybutanoate) | [1] |

| Molecular Formula | C8H14MgO6 | [1] |

| Molecular Weight | 230.50 g/mol | [1] |

| Canonical SMILES | C(CC(=O)[O-])CO.C(CC(=O)[O-])CO.[Mg+2] | [1] |

| InChI Key | QWZIZKOBUUSCLO-UHFFFAOYSA-L | [1] |

A diagram of the likely coordination of the magnesium ion with the two gamma-hydroxybutyrate ligands is presented below.

Caption: Conceptual molecular structure of this compound.

Experimental Protocols

While specific experimental details for the crystallization of this compound are proprietary, this section outlines the general methodologies for its synthesis and subsequent crystallographic analysis based on standard laboratory practices for similar compounds.

Synthesis of this compound

This compound is typically synthesized via a neutralization reaction between gamma-hydroxybutyric acid (GHB) and a magnesium source, such as magnesium hydroxide (B78521) or magnesium carbonate, in an aqueous medium[6].

Materials:

-

Gamma-hydroxybutyric acid (GHB) or its precursor, gamma-butyrolactone (B3396035) (GBL)

-

Magnesium hydroxide (Mg(OH)₂) or Magnesium Carbonate (MgCO₃)

-

Deionized water

-

Ethanol (for precipitation/crystallization)

-

Magnetic stirrer and heating plate

-

pH meter

-

Filtration apparatus

Procedure:

-

If starting from GBL, it is first hydrolyzed to GHB, typically by reaction with a base.

-

GHB is dissolved in deionized water in a reaction vessel.

-

A stoichiometric amount of magnesium hydroxide or magnesium carbonate is slowly added to the aqueous solution of GHB with continuous stirring.

-

The reaction is monitored using a pH meter, with the endpoint being a neutral pH. The reaction may be gently heated to facilitate completion.

-

The resulting solution of this compound is filtered to remove any unreacted starting materials.

-

The this compound can be isolated as a solid by evaporation of the solvent or by precipitation through the addition of a less polar solvent like ethanol.

-

For crystallographic analysis, single crystals can be grown by slow evaporation of the solvent from a saturated solution, or by slow cooling of a hot, saturated solution.

Crystallographic Analysis

The determination of the crystal structure of this compound would involve the use of X-ray diffraction techniques.

3.2.1. Single-Crystal X-ray Diffraction (SC-XRD)

This technique provides the most detailed information about the crystal structure, including bond lengths, bond angles, and the precise arrangement of atoms in the unit cell.

Protocol:

-

A suitable single crystal of this compound is selected and mounted on a goniometer head.

-

The crystal is placed in a single-crystal X-ray diffractometer.

-

The crystal is cooled to a low temperature (typically 100 K) to reduce thermal vibrations of the atoms.

-

A monochromatic X-ray beam is directed at the crystal.

-

The crystal is rotated, and the diffraction pattern is collected on a detector.

-

The collected data is processed to determine the unit cell dimensions and space group.

-

The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and other crystallographic parameters.

3.2.2. Powder X-ray Diffraction (PXRD)

PXRD is used to analyze the crystalline nature of a bulk sample and can be used to identify different polymorphic forms.

Protocol:

-

A powdered sample of this compound is prepared and placed on a sample holder.

-

The sample is placed in a powder X-ray diffractometer.

-

The sample is irradiated with a monochromatic X-ray beam over a range of 2θ angles.

-

The intensity of the diffracted X-rays is measured as a function of the 2θ angle.

-

The resulting diffractogram, a plot of intensity versus 2θ, is characteristic of the crystalline phase(s) present in the sample.

Spectroscopic and Chromatographic Characterization

In addition to X-ray diffraction, other analytical techniques are crucial for confirming the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the oxybate anion.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

-

Mass Spectrometry (MS): Used to determine the mass-to-charge ratio of the components.

-

High-Performance Liquid Chromatography (HPLC): A primary method for assessing the purity of the compound.

Crystallographic Data

As previously stated, detailed crystallographic data for this compound is not available in the public domain. For a new crystalline compound, the data would typically be presented as follows:

Table 2: Representative Crystallographic Data Table (Hypothetical)

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | 90 |

| β (°) | [Value] |

| γ (°) | 90 |

| Volume (ų) | [Value] |

| Z | [Value] |

| Calculated Density (g/cm³) | [Value] |

| R-factor (%) | [Value] |

Experimental and logical Workflows

The following diagrams illustrate the general workflows for the synthesis and structural determination of a crystalline pharmaceutical salt like this compound.

Caption: Workflow for the synthesis and crystallization of this compound.

Caption: Generalized workflow for single-crystal structure determination.

Conclusion

This compound is a significant component of a new generation of treatments for narcolepsy. While its fundamental chemical properties are well-documented, detailed information regarding its solid-state structure remains proprietary. This guide has provided a thorough overview of the available knowledge, including synthesis and characterization methodologies, and has outlined the standard procedures for crystallographic analysis. Further research and potential future disclosures from patent holders will be necessary to fully elucidate the specific crystal structures and polymorphic landscape of this important pharmaceutical compound.

References

- 1. This compound | C8H14MgO6 | CID 13117982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. XYWAV Official Healthcare Provider (HCP) Site | XYWAV [xywavhcp.com]

- 3. Xywav - Wikipedia [en.wikipedia.org]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. patents.justia.com [patents.justia.com]

- 6. This compound [benchchem.com]

Physicochemical Characteristics of Pure Magnesium Oxybate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium oxybate, a key component in mixed-cation oxybate medications, presents a unique profile of physicochemical properties critical for its formulation, stability, and therapeutic efficacy. This technical guide provides a comprehensive overview of the known physicochemical characteristics of pure this compound, including its chemical structure, molecular weight, and thermal properties. While it is primarily utilized as part of a mixture of oxybate salts in pharmaceutical formulations, understanding the properties of the pure compound is essential for research and development. This document summarizes available quantitative data, outlines detailed experimental protocols for characterization, and provides visual representations of relevant pathways and workflows to support further investigation and application of this compound.

Introduction

This compound, the magnesium salt of gamma-hydroxybutyric acid (GHB), is a central nervous system depressant. It is a component of the medication Xywav®, which is approved for the treatment of cataplexy and excessive daytime sleepiness in patients with narcolepsy. In this formulation, this compound is combined with calcium, potassium, and sodium oxybates. This mixed-salt formulation was developed to provide the therapeutic benefits of oxybate with a reduced sodium load compared to sodium oxybate monotherapy. A thorough understanding of the physicochemical properties of pure this compound is fundamental for formulation development, quality control, and regulatory compliance.

Physicochemical Properties

The following table summarizes the known physicochemical properties of pure this compound. It is important to note that while some data for the pure compound is available, much of the research has been conducted on the mixed-salt formulation.

| Property | Value |

| Chemical Name | Magnesium bis(4-hydroxybutanoate) |

| Molecular Formula | C₈H₁₄MgO₆ |

| Molecular Weight | 230.50 g/mol [1][2] |

| Appearance | White crystalline powder |

| Melting Point | Hydrated: 105-107 °C (with effervescence)Anhydrous: 172-174 °C[3] |

| Boiling Point | Data for pure this compound is not available. |

| Solubility | Easily soluble in water, methanol, and ethanol.[3] Insoluble in ether and hydrocarbons.[3] |

| pKa | Specific pKa data for this compound is not publicly available. The pKa of the parent acid, 4-hydroxybutanoic acid, is approximately 4.5. |

| pH of Aqueous Solution | A solution of 1 g in 2 ml of water has a pH of 7.[3] |

| Crystalline Structure | Specific crystallographic data for pure this compound is not publicly available. |

Experimental Protocols

Detailed experimental protocols for the characterization of pure this compound are not extensively published. However, standard methodologies for the analysis of pharmaceutical salts can be applied. The following sections describe representative protocols for determining key physicochemical parameters.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

-

Instrumentation: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: A small amount of the this compound sample (typically 3-5 mg) is accurately weighed into an aluminum pan. The pan is then hermetically sealed.

-

Methodology:

-

The sample pan and an empty reference pan are placed in the DSC cell.

-

The temperature of the cell is increased at a constant rate, typically 10 °C/min, under an inert nitrogen atmosphere.

-

The heat flow to the sample is monitored and plotted against temperature.

-

The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. For hydrated and anhydrous forms, distinct thermal events would be expected.

-

Determination of Aqueous Solubility

The solubility of a compound is a critical parameter for its biopharmaceutical properties.

-

Instrumentation: A temperature-controlled shaker, analytical balance, and a suitable analytical technique for quantification (e.g., HPLC-UV).

-

Methodology:

-

An excess amount of pure this compound is added to a known volume of purified water in a sealed container.

-

The container is placed in a temperature-controlled shaker and agitated until equilibrium is reached (typically 24-48 hours).

-

The suspension is filtered to remove any undissolved solid.

-

The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection.

-

The experiment is repeated at different temperatures to determine the temperature-dependent solubility profile.

-

Determination of pKa

The pKa is a measure of the strength of an acid in solution. For a salt like this compound, the relevant pKa would be that of the conjugate acid of the oxybate anion (4-hydroxybutanoic acid).

-

Instrumentation: A calibrated pH meter and a potentiometric titrator.

-

Methodology (Potentiometric Titration):

-

A known concentration of this compound is dissolved in purified water.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

Characterization of Crystalline Structure by X-Ray Diffraction (XRD)

X-ray powder diffraction is a powerful technique for identifying the crystalline phases of a solid material and can provide information on its crystal structure.

-

Instrumentation: A powder X-ray diffractometer with a suitable X-ray source (e.g., Cu Kα radiation).

-

Sample Preparation: A finely ground powder of pure this compound is packed into a sample holder.

-

Methodology:

-

The sample is mounted in the diffractometer.

-

The sample is irradiated with monochromatic X-rays at various angles (2θ).

-

The intensity of the diffracted X-rays is recorded by a detector.

-

A diffraction pattern is generated by plotting the diffracted intensity versus the angle 2θ.

-

The resulting pattern of peaks can be used to identify the crystalline form and, with further analysis, to determine the unit cell parameters of the crystal lattice.

-

Signaling Pathway and Experimental Workflow

Signaling Pathway of Oxybate

The therapeutic effects of oxybate are primarily mediated through its action as an agonist at the GABA-B receptor. The following diagram illustrates this signaling pathway.

Caption: Signaling pathway of oxybate via the GABA-B receptor.

Experimental Workflow for Physicochemical Characterization

The following diagram outlines a general workflow for the comprehensive physicochemical characterization of a pure pharmaceutical compound like this compound.

References

The Role of Magnesium Oxybate as a Central Nervous System Depressant: A Technical Guide

Affiliation: Google Research

Abstract

Magnesium oxybate, a key component of the lower-sodium oxybate formulation, exerts its therapeutic effects as a central nervous system (CNS) depressant primarily through its active moiety, gamma-hydroxybutyrate (GHB). This document provides a comprehensive technical overview of the mechanisms, pharmacokinetics, pharmacodynamics, and clinical efficacy of this compound. The primary mechanism of action is mediated through agonist activity at the γ-aminobutyric acid type B (GABA-B) receptor, leading to the modulation of key neurotransmitter systems and the consolidation of sleep. This guide summarizes quantitative data from preclinical and clinical studies, details relevant experimental protocols, and provides visual representations of key pathways and processes to support researchers, scientists, and drug development professionals in understanding the multifaceted role of this compound as a CNS depressant.

Introduction

This compound is a salt of gamma-hydroxybutyric acid (GHB), an endogenous compound in the mammalian brain.[1] It is a component of a mixed-cation oxybate product (Xywav®), which also contains calcium, potassium, and sodium oxybates.[2] This formulation was developed to provide the therapeutic benefits of oxybate with a 92% reduction in sodium content compared to sodium oxybate (Xyrem®), thereby mitigating potential cardiovascular risks associated with high sodium intake.[2][3] The active moiety, oxybate, is a potent CNS depressant approved for the treatment of cataplexy and excessive daytime sleepiness (EDS) in patients with narcolepsy and for idiopathic hypersomnia in adults.[2][4] The therapeutic effects are believed to stem from its ability to modulate sleep architecture, leading to an increase in slow-wave sleep and improved sleep consolidation.[5] This guide will delve into the core scientific principles underlying the action of this compound.

Mechanism of Action

The CNS depressant effects of oxybate are complex, involving interactions with at least two distinct receptor systems. The primary pharmacological actions at therapeutic concentrations are mediated by the GABA-B receptor, while a separate high-affinity GHB receptor may also play a role.[5][6]

GABA-B Receptor Agonism

At pharmacological concentrations, oxybate acts as a weak partial agonist at the GABA-B receptor.[2] GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory effects.[7] Activation of these receptors, which are located on noradrenergic, dopaminergic, and thalamocortical neurons, is hypothesized to be the main driver of oxybate's therapeutic effects.[8] This interaction leads to downstream signaling events that ultimately result in neuronal hyperpolarization and inhibition of neurotransmitter release.[2][9]

High-Affinity GHB Receptors

In addition to low-affinity binding to GABA-B receptors, GHB also binds with high affinity to a distinct population of sites.[10][11] Recent evidence suggests that these high-affinity sites may be specific subtypes of GABA-A receptors, particularly those containing α4 and δ subunits (extrasynaptic α4βδ GABA-A receptors).[1][11] GHB acts as a partial agonist at these receptors with an EC50 in the nanomolar range.[1] The functional role of these high-affinity sites in the context of therapeutic doses of oxybate is still under investigation but may contribute to its nuanced effects on the sleep-wake cycle.

Effects on Neurotransmitter Systems

Oxybate exerts a biphasic effect on dopamine (B1211576) release; at lower concentrations, it can stimulate dopamine release via the high-affinity GHB receptor, while at higher, therapeutic concentrations, it inhibits dopamine release through GABA-B receptor activation.[2][12] This initial inhibition is often followed by a rebound increase in dopamine levels.[2] This complex modulation of the dopaminergic system, which is critical for reward and wakefulness, is thought to contribute to its therapeutic effects in narcolepsy.[13] Furthermore, by acting on GABA-B receptors on noradrenergic and serotonergic neurons, oxybate can inhibit the release of these wake-promoting neurotransmitters, thereby facilitating sleep onset and consolidation.[9]

References

- 1. Autoradiographic imaging and quantification of the high-affinity GHB binding sites in rodent brain using 3H-HOCPCA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One [journals.plos.org]

- 3. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors [mdpi.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. benchchem.com [benchchem.com]

- 6. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]

- 7. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 10. GPCR Signaling Assays [promega.sg]

- 11. researchgate.net [researchgate.net]

- 12. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. revvity.com [revvity.com]

Exploration of Magnesium Oxybate in Non-Narcolepsy Neurological Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the exploration of magnesium oxybate, a key component of the low-sodium oxybate formulation, in non-narcolepsy neurological models. The primary focus of clinical development outside of narcolepsy has been on idiopathic hypersomnia, for which it has received regulatory approval. This document summarizes the key findings, experimental protocols, and underlying mechanisms of action to support further research and drug development in this area.

Core Mechanism of Action

The therapeutic effects of this compound are attributed to its active moiety, gamma-hydroxybutyrate (GHB), an endogenous metabolite of the inhibitory neurotransmitter GABA.[1][2] While the precise mechanism is not fully elucidated, it is hypothesized that GHB exerts its effects primarily through the GABAB receptor.[2][3] At therapeutic concentrations, GHB is a weak agonist at the GABAB receptor and may also interact with high-affinity GHB-specific receptors.[2][4] This interaction is thought to modulate the activity of key neuronal circuits involved in sleep-wake regulation.

The proposed mechanism involves the modulation of noradrenergic, dopaminergic, and thalamocortical neurons.[1][5] By acting on GABAB receptors on these neurons, oxybate is thought to promote the consolidation and depth of nighttime sleep, leading to improved daytime alertness.[2][6] In animal studies, GHB has been shown to inhibit dopaminergic and noradrenergic signaling pathways.[4] The effectiveness of this sleep-promoting treatment in idiopathic hypersomnia suggests that altered sleep architecture may be a contributing factor to the disorder.[2]

Pivotal Clinical Trial in a Non-Narcolepsy Model: Idiopathic Hypersomnia

The most robust data for this compound in a non-narcolepsy neurological model comes from a Phase 3, multicenter, placebo-controlled, double-blind, randomized withdrawal study in adults with idiopathic hypersomnia.[3][7]

Experimental Protocol

Study Design: The trial consisted of an open-label titration and optimization period, a stable-dose period, and a double-blind, randomized withdrawal period.[4][7]

Participants: Adults aged 18-75 years meeting the diagnostic criteria for idiopathic hypersomnia according to the International Classification of Sleep Disorders, 2nd or 3rd editions.[3][7]

Intervention:

-

Open-Label Titration and Optimization (10-14 weeks): Participants initiated treatment with a low-sodium oxybate oral solution (containing calcium, magnesium, potassium, and sodium oxybates) once or twice nightly. The dosage was adjusted to an optimal, individualized level.[7][8]

-

Stable-Dose Period (2 weeks): Participants continued on their optimized dose.[7][8]

-

Double-Blind Randomized Withdrawal (2 weeks): Participants were randomized 1:1 to either continue their optimized dose of low-sodium oxybate or switch to a placebo that was matched in volume, appearance, and taste.[3] The optimized dose ranged from 2.5 to 9.0 g/night .[9]

Primary and Key Secondary Endpoints:

-

Primary: Change in the Epworth Sleepiness Scale (ESS) score from the end of the stable-dose period to the end of the double-blind period.[4]

-

Key Secondary: Patient Global Impression of Change (PGIc) and the Idiopathic Hypersomnia Severity Scale (IHSS).[4][8]

Quantitative Data Summary

The following tables summarize the key efficacy data from the Phase 3 trial in idiopathic hypersomnia.

Table 1: Epworth Sleepiness Scale (ESS) Scores

| Timepoint | Low-Sodium Oxybate (n=56) | Placebo (n=59) | Least Squares Mean Difference (95% CI) | p-value |

| Baseline (Mean, SD) | 15.7 (3.8) | 15.7 (3.8) | - | - |

| End of Stable-Dose Period (Mean, SD) | 6.1 (4.0) | 6.1 (4.0) | - | - |

| Change from End of Stable-Dose to End of Double-Blind Period | Remained Stable | Increased (Worsened) | -6.5 (-8.0 to -5.0) | <0.0001[3][7] |

Table 2: Idiopathic Hypersomnia Severity Scale (IHSS) Scores

| Timepoint | Low-Sodium Oxybate | Placebo |

| Baseline (Mean, SD) | 31.6 (8.3) | 31.6 (8.3) |

| End of Stable-Dose Period (Mean, SD) | 15.3 (8.5) | 15.3 (8.5) |

| Change from End of Stable-Dose to End of Double-Blind Period | Clinically meaningful improvements maintained | Significant worsening of symptoms |

Data from the open-label portion of the study.[8]

Table 3: Patient Global Impression of Change (PGIc)

| Timepoint | Low-Sodium Oxybate | Placebo |

| End of Double-Blind Period (% reporting "much" or "very much" worse) | 21% | 66% |

Data from the randomized withdrawal period.

Table 4: Sleep Inertia (Visual Analog Scale - VAS-SI)

| Group | Baseline (Mean, SD) | Change from Baseline to End of Stable-Dose Period (Mean, SD) |

| Mild Sleep Inertia | - | -9.7 (4.8) in ESS, -13.4 (8.1) in IHSS |

| Severe Sleep Inertia | - | -10.8 (4.5) in ESS, -20.8 (9.3) in IHSS |

Post-hoc analysis showing improvement regardless of baseline sleep inertia severity.[10]

Table 5: Polysomnography (PSG) Data from the DUET Study (Idiopathic Hypersomnia Cohort)

| Parameter | Baseline (Mean, SD) | End of Treatment (Mean, SD) | LSM Change (95% CI) | p-value |

| Total Sleep Time (min) | 467.5 (111.9) | 413.4 (97.9) | -54.1 (-81.3, -26.9) | 0.0003 |

| Shifts from Deeper to Lighter Sleep Stages (n) | 60.8 (30.1) | 43.7 (27.0) | -17.1 (-23.7, -10.5) | <0.0001 |

| Time in N1 Sleep (min) | 47.8 (26.1) | 33.0 (22.4) | -14.8 (-20.3, -9.3) | <0.0001 |

| Time in N2 Sleep (min) | 270.0 (64.8) | 225.8 (72.8) | -44.3 (-66.7, -21.9) | 0.0003 |

| Time in N3 Sleep (min) | 51.9 (35.3) | 92.5 (53.5) | - | - |

Data from the Phase 4 open-label DUET study.[11]

Exploration in Other Non-Narcolepsy Neurological Models

While idiopathic hypersomnia is the most studied non-narcolepsy condition, preclinical and early clinical research suggests potential applications of GHB in other neurological disorders.

Preclinical Animal Models

-

Cerebral Ischemia and Excitotoxicity: In rat models of focal cerebral damage induced by endothelin-1 (B181129) (ischemia) or kainic acid (excitotoxicity), GHB administration demonstrated a protective effect. Treatment initiated 2 hours after the lesion limited both histological damage and functional impairments in sensory-motor orientation, coordinated limb use, and memory.[12]

-

Sedative and Rewarding Effects: In mice, acute administration of GHB induced hypolocomotion and catalepsy, with tolerance developing after repeated administration. These sedative effects may be linked to hypodopaminergic activity.[13]

-

Sleep-Wake Regulation: In mice, higher doses of GHB caused electroencephalographic hypersynchronization and a coma-like state, but not a clear sleep-promoting effect.[14] In a primate model, GHB-induced sleep was associated with a decrease in cerebrospinal fluid hypocretin-1 concentrations.[15]

It is important to note that the effects of GHB in animal models can vary depending on the species, dose, and experimental paradigm.

Safety and Tolerability

The safety profile of low-sodium oxybate in the idiopathic hypersomnia trial was consistent with its known profile in narcolepsy.[3] The most common treatment-emergent adverse events during the open-label period were nausea (22%), headache (18%), dizziness (12%), anxiety (11%), and vomiting (11%).[3] The incidence of adverse events tended to decrease over the course of the open-label titration and optimization period.[8]

Conclusion and Future Directions

The successful clinical development and approval of a this compound-containing formulation for idiopathic hypersomnia marks a significant advancement in the treatment of this debilitating neurological disorder. The robust data from the Phase 3 randomized withdrawal study demonstrates its efficacy in improving excessive daytime sleepiness and other key symptoms.

The underlying mechanism, while not fully understood, is believed to involve the modulation of GABAergic neurotransmission, leading to improved sleep consolidation. Preclinical studies in other neurological models, such as cerebral ischemia, suggest that the therapeutic potential of GHB may extend beyond sleep disorders.

Future research should focus on:

-

Further elucidating the precise molecular mechanisms of GHB action on different neuronal populations.

-

Exploring the efficacy and safety of this compound in other neurological conditions characterized by disrupted sleep or altered neuronal excitability.

-

Conducting long-term studies to assess the durability of treatment effects and the long-term safety profile in non-narcolepsy populations.

This technical guide provides a foundation for researchers and drug development professionals to build upon as the exploration of this compound in a wider range of neurological disorders continues.

References

- 1. A Patient-centric Clinical Trial Design to Comprehensively Evaluate Low-Sodium Oxybate in People with Idiopathic Hypersomnia or Narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jcsm.aasm.org [jcsm.aasm.org]

- 3. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 4. Jazz Pharmaceuticals Announces Positive Top-line Results from Phase 3 Study of Xywav™ (calcium, magnesium, potassium, and sodium oxybates) Oral Solution in Adult Patients with Idiopathic Hypersomnia - BioSpace [biospace.com]

- 5. A Patient-centric Clinical Trial Design to Comprehensively Evaluate Low-Sodium Oxybate in People with Idiopathic Hypersomnia or Narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cmeoutfitters.com [cmeoutfitters.com]

- 7. Safety and efficacy of lower-sodium oxybate in adults with idiopathic hypersomnia: a phase 3, placebo-controlled, double-blind, randomised withdrawal study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Lancet Neurology Publishes Positive, Pivotal Phase 3 Data of Xywav® (calcium, magnesium, potassium, and sodium oxybates) Oral Solution for Idiopathic Hypersomnia | Jazz Pharmaceuticals plc [investor.jazzpharma.com]

- 10. neurology.org [neurology.org]

- 11. researchgate.net [researchgate.net]

- 12. Effect of gamma-hydroxybutyrate in two rat models of focal cerebral damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Repeated administration of gamma-hydroxybutyric acid (GHB) to mice: assessment of the sedative and rewarding effects of GHB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Modafinil and γ-hydroxybutyrate have sleep state-specific pharmacological actions on hypocretin-1 physiology in a primate model of human sleep - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Hygroscopic Nature of Magnesium Oxybate Powder: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium oxybate, a salt of gamma-hydroxybutyric acid (GHB), is a central nervous system depressant and a key component in medications for sleep disorders.[1][2][3] The physical stability of its powdered form, particularly its tendency to absorb moisture from the atmosphere (hygroscopicity), is a critical parameter in drug development, manufacturing, and storage. While qualitatively described as having "moderate hygroscopicity," a detailed quantitative understanding is essential for ensuring product quality and efficacy. This guide provides a comprehensive overview of the hygroscopic nature of this compound powder, including detailed experimental protocols for its characterization and an exploration of potential moisture-induced degradation pathways.

Introduction to Hygroscopicity in Pharmaceuticals

Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment. In the pharmaceutical industry, the hygroscopicity of an active pharmaceutical ingredient (API) like this compound can significantly impact its physical and chemical stability, affecting everything from powder flow and compaction during manufacturing to dissolution rates and bioavailability of the final dosage form. Understanding and quantifying this property is therefore a cornerstone of pre-formulation and formulation development.

Physicochemical Properties of this compound

This compound is the magnesium salt of gamma-hydroxybutyric acid. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄MgO₆ | [4] |

| Molecular Weight | 230.50 g/mol | [4] |

| IUPAC Name | magnesium bis(4-hydroxybutanoate) | [4] |

| Appearance | White to off-white crystalline powder | [5] |

| Solubility | Very soluble in aqueous solutions | [5] |

Quantitative Analysis of Hygroscopicity

The hygroscopic nature of this compound powder can be quantitatively assessed using various analytical techniques. The data obtained from these methods are crucial for determining appropriate storage conditions, packaging requirements, and formulation strategies.

Dynamic Vapor Sorption (DVS) Analysis

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.[6][7] This allows for the generation of a moisture sorption isotherm, which is a key indicator of a material's hygroscopicity.[8]

Table 1: Illustrative Dynamic Vapor Sorption (DVS) Data for a Moderately Hygroscopic Pharmaceutical Powder (Hypothetical Data for this compound)

| Relative Humidity (%) | % Weight Gain (Sorption) | % Weight Gain (Desorption) |

| 0 | 0.00 | 0.10 |

| 10 | 0.15 | 0.25 |

| 20 | 0.30 | 0.45 |

| 30 | 0.50 | 0.70 |

| 40 | 0.80 | 1.05 |

| 50 | 1.20 | 1.50 |

| 60 | 1.80 | 2.10 |

| 70 | 2.50 | 2.80 |

| 80 | 3.50 | 3.80 |

| 90 | 5.00 | 5.00 |

Note: This table presents hypothetical data for illustrative purposes, as specific DVS data for this compound is not publicly available. The trend reflects the behavior of a moderately hygroscopic powder.

Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a substance.[9][10] It can be used to measure the initial water content of this compound powder and to monitor changes in water content after exposure to various humidity conditions.

Table 2: Illustrative Karl Fischer Titration Data for a Moderately Hygroscopic Powder (Hypothetical Data for this compound)

| Condition | Water Content (% w/w) |

| Initial (as received) | 0.5 |

| After 24h at 25°C / 40% RH | 1.0 |

| After 24h at 25°C / 75% RH | 3.8 |

| After 24h at 40°C / 75% RH | 4.5 |

Note: This table presents hypothetical data for illustrative purposes.

Experimental Protocols